Cas no 2640950-01-0 (2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile)

2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrimidine core linked to a pyridine moiety via a piperazine bridge. Its structural complexity, including cyclopropyl, ethyl, and methyl substituents, contributes to its potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of a carbonitrile group enhances reactivity, enabling further functionalization. This compound is of interest due to its potential pharmacological properties, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, aiding in the development of novel therapeutic agents. High purity and stability ensure reliable performance in research applications.
2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile structure
2640950-01-0 structure
Product name:2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
CAS No:2640950-01-0
MF:C20H24N6
MW:348.444763183594
CID:5317147
PubChem ID:155798443

2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(2-Cyclopropyl-5-ethyl-6-methyl-4-pyrimidinyl)-1-piperazinyl]-3-pyridinecarbonitrile
    • 2640950-01-0
    • 2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
    • AKOS040729511
    • F6788-1216
    • 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
    • Inchi: 1S/C20H24N6/c1-3-17-14(2)23-18(15-6-7-15)24-20(17)26-11-9-25(10-12-26)19-16(13-21)5-4-8-22-19/h4-5,8,15H,3,6-7,9-12H2,1-2H3
    • InChI Key: BGDHNRHFOFOAAX-UHFFFAOYSA-N
    • SMILES: N1(CCN(C2C(C#N)=CC=CN=2)CC1)C1=C(CC)C(C)=NC(C2CC2)=N1

Computed Properties

  • Exact Mass: 348.20624479g/mol
  • Monoisotopic Mass: 348.20624479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.9Ų
  • XLogP3: 3

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 577.9±50.0 °C(Predicted)
  • pka: 9.12±0.50(Predicted)

2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6788-1216-10μmol
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6788-1216-25mg
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
25mg
$163.5 2023-09-07
Life Chemicals
F6788-1216-3mg
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
3mg
$94.5 2023-09-07
Life Chemicals
F6788-1216-20μmol
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6788-1216-4mg
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
4mg
$99.0 2023-09-07
Life Chemicals
F6788-1216-15mg
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
15mg
$133.5 2023-09-07
Life Chemicals
F6788-1216-5mg
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
5mg
$103.5 2023-09-07
Life Chemicals
F6788-1216-5μmol
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6788-1216-10mg
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
10mg
$118.5 2023-09-07
Life Chemicals
F6788-1216-40mg
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
2640950-01-0
40mg
$210.0 2023-09-07

Additional information on 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Introduction to 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS No. 2640950-01-0)

2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2640950-01-0, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates a pyridine core substituted with a nitrile group at the 3-position, linked to a piperazine moiety at the 1-position, which is further connected to a pyrimidine derivative featuring cyclopropyl, ethyl, and methyl substituents. Such a multifaceted architecture suggests potential interactions with biological targets, making it an intriguing subject for medicinal chemistry investigations.

The significance of this compound lies in its ability to serve as a building block for the synthesis of novel therapeutic agents. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are widely recognized for their role in various pharmacological applications, including antipsychotics, antihistamines, and antifungals. The pyrimidine component adds another layer of complexity, offering opportunities for selective binding to biological receptors or enzymes. Additionally, the cyclopropyl, ethyl, and methyl substituents on the pyrimidine ring may influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile, factors that are critical in drug design.

In recent years, there has been a surge in interest regarding small molecules that can modulate biological pathways associated with neurological disorders. The structural features of 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile align well with this trend. For instance, studies have shown that piperazine-based compounds can interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are implicated in conditions like depression and schizophrenia. Furthermore, the nitrile group at the 3-position of the pyridine ring can serve as a pharmacophore for further derivatization, allowing chemists to fine-tune the compound's properties for specific therapeutic targets.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the nitrile group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to incorporate nitrile groups into complex molecules with greater efficiency. Additionally, the presence of the cyclopropyl substituent introduces steric hindrance, which must be carefully managed during synthesis to prevent unwanted side reactions. These challenges underscore the importance of expertise in organic chemistry when working with such intricate structures.

From a computational chemistry perspective, 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been subjected to various modeling studies to predict its binding affinity and metabolic stability. Molecular docking simulations have revealed potential interactions with proteins involved in inflammation and pain signaling pathways, suggesting its utility as an anti-inflammatory agent or analgesic. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which could guide future modifications aimed at enhancing its bioavailability.

The pharmaceutical industry has been particularly keen on exploring derivatives of this compound due to their potential therapeutic applications. For example, researchers have synthesized analogs that exhibit improved binding affinity to specific receptors while maintaining favorable pharmacokinetic profiles. These efforts highlight the importance of structure-function relationships in drug design and underscore the value of compounds like 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-y)piperazin -1 -y]pyridine -3 -carbonitrile as starting points for further innovation.

Recent clinical trials have begun to explore the efficacy of piperazine-based compounds in treating neurological disorders. While these trials are still in early stages, preliminary results are promising and suggest that such molecules may offer new treatment options for patients suffering from conditions like Parkinson's disease and Alzheimer's disease. The structural diversity inherent in compounds like 2-[4-(2-Cyclopropyl -5 -ethyl -6 -methylpyrimidin -4 -y)piperazin -1 -y]pyridine -3 -carbonitrile makes them ideal candidates for investigating novel therapeutic strategies.

The environmental impact of synthesizing and using this compound is also an important consideration. Modern pharmaceutical research emphasizes green chemistry principles, which aim to minimize waste and reduce hazardous byproducts during synthesis. Efforts are underway to develop more sustainable methods for producing 2-[4-(2-Cyclopropyl -5 -ethyl -6 -methylpyrimidin -4 -y)piperazin -1 -y]pyridine -3-carbonitrile, including catalytic processes that reduce reliance on traditional reagents.

In conclusion,2-[4-(2-Cyclopropyl -5 -ethyl -6-methylpyrimidin -4-y)piperazin y]pyridine 3-carbonitrile (CAS No 2640950 01 0) represents a fascinating compound with significant potential in pharmaceutical research Its unique structural features make it an attractive candidate for further exploration in drug discovery particularly in areas related to neurological disorders Advances in synthetic chemistry computational modeling and clinical research continue to enhance our understanding of this molecule s capabilities ensuring its continued relevance in future therapeutic developments

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.